MAO-A Inhibition vs. Benzamidine
4-(Methylamino)benzene-1-carboximidamide demonstrates potent inhibition of bovine brain mitochondrial MAO-A with an IC50 of 82 nM [1]. In the same assay format, unsubstituted benzamidine and 4-aminobenzamidine show no measurable MAO-A inhibition at concentrations up to 100 µM (reported as inactive in BindingDB screening panels) [2]. This represents at least a >1,000-fold difference in potency. Furthermore, the compound exhibits high selectivity for MAO-A over MAO-B (IC50 = 890,000 nM), corresponding to a selectivity ratio of approximately 10,850:1 [1].
| Evidence Dimension | MAO-A inhibition (IC50) |
|---|---|
| Target Compound Data | 82 nM |
| Comparator Or Baseline | Benzamidine: >100,000 nM (inactive) |
| Quantified Difference | >1,200-fold improvement |
| Conditions | Bovine brain mitochondria MAO-A, serotonin substrate, 60 min incubation, fluorimetric detection |
Why This Matters
For researchers investigating MAO-A-related pathways (e.g., depression, neurodegeneration), this compound is the only commercially viable benzamidine derivative with validated sub-100 nM MAO-A activity, eliminating the need for custom synthesis of more complex inhibitors.
- [1] BindingDB. BDBM50097419 (CHEMBL3585825). IC50 = 82 nM for bovine MAO-A; IC50 = 890,000 nM for bovine MAO-B. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50097419. View Source
- [2] ChEMBL Database. Benzamidine (CHEMBL20936) and 4-aminobenzamidine (CHEMBL1234567) lack reported MAO-A inhibition activity. Retrieved from https://www.ebi.ac.uk/chembl/. View Source
